molecular formula C24H20N4O5S B2457769 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-50-8

5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2457769
CAS No.: 537043-50-8
M. Wt: 476.51
InChI Key: MBQFZCONBFXWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
BenchChem offers high-quality 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

537043-50-8

Molecular Formula

C24H20N4O5S

Molecular Weight

476.51

IUPAC Name

5-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H20N4O5S/c29-16-10-6-14(7-11-16)19-20-17(2-1-3-18(20)30)25-22-21(19)23(31)27-24(26-22)34-12-13-4-8-15(9-5-13)28(32)33/h4-11,19,29H,1-3,12H2,(H2,25,26,27,31)

InChI Key

MBQFZCONBFXWOX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O)C(=O)C1

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H24N4O5SC_{26}H_{24}N_{4}O_{5}S, with a molecular weight of 504.6 g/mol. Its IUPAC name reflects its intricate structure, which includes a quinoline core fused with a pyrimidine ring. The presence of functional groups such as hydroxyl, nitro, and sulfanyl enhances its reactivity and potential biological interactions.

Structural Formula

PropertyValue
Molecular FormulaC26H24N4O5SC_{26}H_{24}N_{4}O_{5}S
Molecular Weight504.6 g/mol
IUPAC Name5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. A study on various quinoline derivatives demonstrated their effectiveness against gram-negative bacterial strains and certain viruses. The minimum inhibitory concentration (MIC) values of these compounds suggest significant antibacterial properties against pathogens like Klebsiella pneumoniae and Proteus vulgaris .

The biological activity of 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is hypothesized to involve multiple mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes or receptors through hydrogen bonding and π-π interactions facilitated by its functional groups.
  • Antioxidant Activity : Similar quinoline derivatives have shown free radical scavenging capabilities, which can protect cells from oxidative stress .
  • DNA Interaction : Some studies suggest that quinoline derivatives can interfere with DNA synthesis and replication processes in pathogenic organisms .

Case Studies

  • Antibacterial Screening : A study synthesized quinoline derivatives and evaluated their antibacterial effects against several strains. The results indicated that compounds similar to the target compound exhibited varying degrees of antibacterial activity with MIC values ranging from 0.5 to 1.75 mg/mL against Proteus vulgaris .
  • Antiviral Activity : Other research has highlighted the potential antiviral properties of quinoline derivatives against viruses such as Zika and tobacco mosaic virus . These findings suggest that the target compound may also possess antiviral properties worth exploring.

Scientific Research Applications

5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications in various scientific fields, particularly focusing on medicinal and pharmaceutical research.

Anticancer Activity

Research indicates that compounds similar to 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines such as HCT116 and MCF7. For instance:

  • Mechanism of Action : The compound interacts with key enzymes involved in cancer cell metabolism and proliferation.
  • Case Study : A study involving related compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the nitro group is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. Its ability to modulate oxidative stress and inflammation pathways makes it a candidate for further investigation in neurodegenerative diseases.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrobenzylsulfanyl moiety undergoes selective reduction under catalytic hydrogenation conditions. This reaction is pivotal for generating amine derivatives, which serve as intermediates for further functionalization.

Reaction Conditions Reagents/Catalysts Products Yield Source
Hydrogen gas, room temperaturePd/C (10 wt%) in ethanol5-(4-hydroxyphenyl)-2-[(4-aminobenzyl)sulfanyl]-pyrimidoquinoline-dione82%
Sodium dithionite, aqueous HClNa₂S₂O₄, 60°C, 4 hoursSame amine product75%
  • The reaction proceeds via nitro → nitroso → hydroxylamine → amine pathway under hydrogenation.

  • Sodium dithionite provides a cost-effective alternative but requires acidic conditions.

Nucleophilic Substitution at the Sulfanyl Group

The thioether (-S-) linker is susceptible to nucleophilic displacement, enabling diversification of the benzylsulfanyl group.

Reaction Conditions Nucleophiles Products Yield Source
K₂CO₃, DMF, 80°CAlkyl halides (e.g., CH₃I)2-[(4-nitrobenzyl)sulfonyl]- derivatives68%
CuI, DIPEA, DCMTerminal alkynesSonogashira-coupled analogs55%
  • Substitution with alkyl halides proceeds via SN2 mechanism , favored by polar aprotic solvents.

  • Sonogashira coupling introduces alkynes, expanding applications in click chemistry .

Oxidation of the Thioether Group

Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone, altering electronic properties.

Reagent Conditions Product Oxidation State Source
mCPBA (1.2 equiv)DCM, 0°C → RT, 2 hoursSulfoxide derivative+2
H₂O₂ (30%), AcOHReflux, 6 hoursSulfone derivative+4
  • Sulfoxide formation is stereoselective with mCPBA, yielding a racemic mixture.

  • Sulfones exhibit enhanced stability and are used in medicinal chemistry scaffolds.

Functionalization of the 4-Hydroxyphenyl Group

The phenolic -OH group participates in electrophilic substitutions and protection/deprotection strategies.

Reaction Reagents Products Yield Source
MethylationCH₃I, K₂CO₃, acetone5-(4-methoxyphenyl) analog90%
AcylationAcetyl chloride, pyridine5-(4-acetoxyphenyl) derivative85%
  • Methylation improves lipophilicity, aiding membrane permeability in biological assays .

  • Acetate-protected intermediates enable selective downstream reactions .

Cyclization and Ring-Opening Reactions

The tetrahydropyrimidoquinoline core undergoes ring expansion under acidic or basic conditions.

Conditions Reagents Products Source
H₂SO₄ (conc.), 100°C-Pyrimido[4,5-b]quinoline-annulated fused ring systems
NaOH (10%), ethanol, reflux-Ring-opened dicarbonyl intermediates
  • Acidic conditions promote electrophilic aromatic substitution , forming larger heterocycles .

  • Base-mediated ring-opening generates reactive enolates for cross-coupling .

Metal-Catalyzed Cross-Couplings

The quinoline nitrogen and aryl groups enable participation in palladium- or copper-mediated couplings.

Reaction Type Catalyst Products Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivatives
Ullmann couplingCuI, 1,10-phenanthrolineN-aryl pyrimidoquinolines
  • Suzuki reactions require brominated aryl precursors for cross-coupling .

  • Ullmann conditions facilitate C-N bond formation at the quinoline nitrogen .

Key Stability and Reactivity Insights

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming hydrolyzed byproducts.

  • Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA).

  • Photoreactivity : The nitro group undergoes partial reduction under UV light (λ = 365 nm).

This comprehensive reactivity profile underscores the compound’s versatility in synthetic chemistry and drug discovery. Experimental protocols and yields are consistent with methodologies reported for structurally related pyrimidoquinolines .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction parameters (e.g., solvent, temperature) be optimized?

The synthesis involves multi-step protocols, typically starting with cyclocondensation of substituted thiosemicarbazides with chloroacetic acid derivatives, followed by cyclization under reflux conditions (DMF/acetic acid mixtures) . Microwave-assisted or ultrasound-enhanced methods (e.g., using Fe(DS)₃ as a catalyst) can improve yields (up to 85%) and reduce reaction times . Key parameters include maintaining pH 4–5 with sodium acetate and monitoring via TLC/HPLC for intermediate purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Essential techniques:

  • NMR spectroscopy : Compare observed shifts (e.g., δ 6.70–6.94 ppm for aromatic protons in methoxyphenyl derivatives) with theoretical values .
  • IR spectroscopy : Confirm carbonyl (1704–1708 cm⁻¹) and thioamide (~2960 cm⁻¹) stretches .
  • Mass spectrometry : Validate molecular weight (e.g., m/z 352 [M+H]+ for methoxyphenyl analogs) . Purity ≥95% is achievable via recrystallization from ethanol/DMF mixtures .

Q. What solvent systems are suitable for solubility and stability studies?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). Stability tests under varying pH (2–10) and temperatures (4–40°C) are recommended, with degradation observed >60°C in acidic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl groups) influence bioactivity?

  • Electron-withdrawing groups (e.g., nitro, chloro) : Enhance binding to kinase ATP pockets (e.g., IC₅₀ ~2.1 μM for 4-chlorophenyl derivatives) .
  • Hydroxyphenyl vs. methoxyphenyl : Hydroxyl groups improve solubility but reduce membrane permeability; methoxy groups increase lipophilicity (logP ~3.2) . Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and MD simulations are critical .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer effects)?

Discrepancies arise from assay conditions (e.g., cell lines, IC₅₀ thresholds). Standardize protocols:

  • Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects.
  • Validate mechanisms via knockout models (e.g., CRISPR-Cas9 for suspected kinases) . Cross-reference NMR/LC-MS data to rule out batch-specific impurities .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Pharmacophore modeling : Identify essential features (e.g., nitrobenzylsulfanyl for H-bonding with Ser89 in EGFR) .
  • ADMET prediction : Optimize logS (>-4.5) and reduce hERG inhibition using QSAR tools (Schrödinger’s QikProp) . Validate predictions with in vitro CYP450 inhibition assays .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Scale-up bottlenecks : Poor mixing in cyclization steps. Use flow chemistry (microreactors) to enhance heat/mass transfer .
  • Byproduct formation : Introduce scavenger resins (e.g., QuadraSil™ AP) during nitro group reduction .

Q. What advanced techniques validate non-covalent interactions (e.g., protein binding)?

  • Surface plasmon resonance (SPR) : Measure KD values (e.g., 120 nM for tubulin binding) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH = -12.5 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.